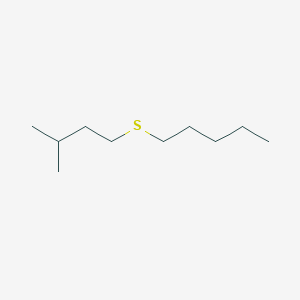
Sulfide, isopentyl pentyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, isopentyl pentyl, also known as isopentyl pentyl sulfide, is an organic compound with the molecular formula C10H22S. It belongs to the class of sulfides, which are sulfur analogs of ethers. This compound consists of an isopentyl group and a pentyl group bonded to a sulfur atom. Sulfides are generally more reactive than ethers due to the greater nucleophilicity of sulfur compared to oxygen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, isopentyl pentyl, typically involves the reaction of isopentyl alcohol with pentyl alcohol in the presence of a sulfurizing agent. One common method is the reaction of these alcohols with sulfur dichloride (SCl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H11OH} + \text{C5H11OH} + \text{SCl2} \rightarrow \text{C5H11SC5H11} + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of sulfides often involves the use of large-scale reactors where the alcohols and sulfurizing agents are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired sulfide compound .
Types of Reactions:
-
Oxidation: this compound, can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids. [ \text{C5H11SC5H11} + \text{H2O2} \rightarrow \text{C5H11SO}C5H11 ] [ \text{C5H11SO}C5H11 + \text{H2O2} \rightarrow \text{C5H11SO2}C5H11 ]
-
Reduction: Sulfides can be reduced back to thiols using reducing agents like lithium aluminum hydride (LiAlH4). [ \text{C5H11SC5H11} + \text{LiAlH4} \rightarrow \text{C5H11SH} + \text{C5H11H} ]
-
Substitution: Sulfides can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles. [ \text{C5H11SC5H11} + \text{Nu}^- \rightarrow \text{C5H11Nu} + \text{C5H11S}^- ]
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, peracids.
- Reducing agents: Lithium aluminum hydride.
- Nucleophiles: Halides, alkoxides.
Major Products:
- Oxidation: Sulfoxides, sulfones.
- Reduction: Thiols.
- Substitution: Various substituted products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Sulfide, isopentyl pentyl, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Sulfides are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the therapeutic potential of sulfides in treating various diseases.
Industry: Sulfides are used in the production of lubricants, additives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sulfide, isopentyl pentyl, involves its interaction with various molecular targets. Sulfides can act as nucleophiles, participating in nucleophilic substitution reactions. They can also undergo oxidation to form reactive intermediates like sulfoxides and sulfones, which can further interact with biological molecules. The exact pathways and targets depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Methyl sulfide (dimethyl sulfide): A simpler sulfide with two methyl groups.
Ethyl sulfide (diethyl sulfide): Contains two ethyl groups.
Butyl sulfide (dibutyl sulfide): Contains two butyl groups.
Uniqueness: Sulfide, isopentyl pentyl, is unique due to the presence of both isopentyl and pentyl groups, which can impart different chemical and physical properties compared to simpler sulfides.
Eigenschaften
CAS-Nummer |
7352-01-4 |
|---|---|
Molekularformel |
C10H22S |
Molekulargewicht |
174.35 g/mol |
IUPAC-Name |
1-(3-methylbutylsulfanyl)pentane |
InChI |
InChI=1S/C10H22S/c1-4-5-6-8-11-9-7-10(2)3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
XUNPTYBWYTYKIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
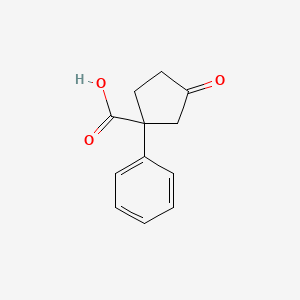
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
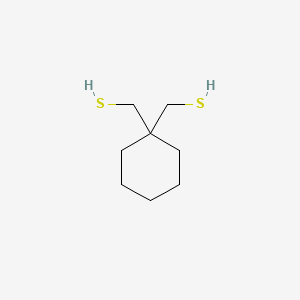
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
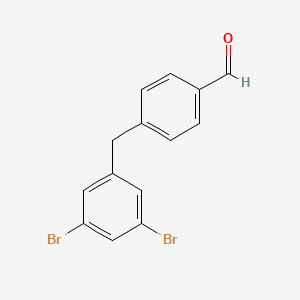
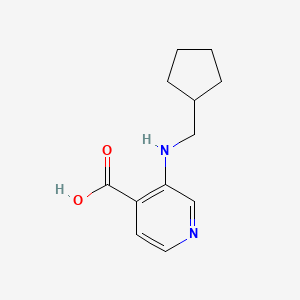
![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
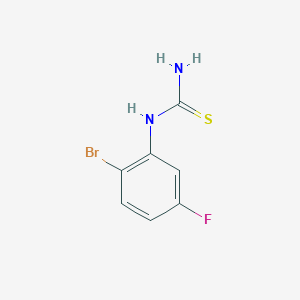

![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
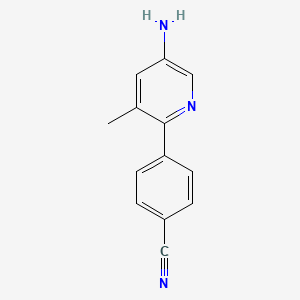
![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)

